molecular formula C24H23N3O4S B2672517 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901257-72-5

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2672517
CAS No.: 901257-72-5
M. Wt: 449.53
InChI Key: CFRIRIWDZIJKGA-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted with two 4-methoxyphenyl groups at positions 2 and 5, a sulfanyl (-S-) group at position 4, and an acetamide moiety linked to a furan-2-ylmethyl group (Fig. 1). The sulfanyl group introduces nucleophilic reactivity, which may influence biological interactions or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name

2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-29-18-9-5-16(6-10-18)22-24(32-15-21(28)25-14-20-4-3-13-31-20)27-23(26-22)17-7-11-19(30-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRIRIWDZIJKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common route includes the formation of the imidazole ring followed by the introduction of methoxyphenyl groups. The final step involves the attachment of the furan ring through a sulfanyl linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that imidazole derivatives exhibit significant antibacterial properties. In a study assessing various nitroimidazole hybrids, compounds similar to 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide were tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like kanamycin and penicillin .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells. The compound's mechanism appears to involve the activation of apoptotic pathways, leading to cell cycle arrest and reduced tumor growth in vivo models . For instance, one study reported that derivatives of imidazole with similar structures exhibited IC50_{50} values as low as 25 μM against specific cancer cell lines, highlighting their potential as chemotherapeutic agents .

Case Studies

StudyFocusFindings
Morais et al. (2023)Anticancer ActivityDemonstrated significant apoptosis induction in MCF cell lines; tumor growth suppression in mice models .
MDPI Review (2020)Antibacterial PropertiesCompounds with similar structures showed effective inhibition against MRSA and other bacterial strains with MIC values comparable to standard antibiotics .
ChemDiv Screening (2023)General BioactivityIdentified as a promising candidate for further biological evaluation due to its structural properties and preliminary findings .

Mechanism of Action

The mechanism of action of 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 2: Hypothetical Pharmacokinetic Properties Based on Structural Analogies

Property Target Compound Compound I Compound C
LogP (Predicted) 3.5–4.0 2.8 1.2
Hydrogen Bond Donors 1 (NH acetamide) 1 (NH acetamide) 3 (OH ×2, NH)
Metabolic Stability Moderate (sulfide) High (sulfoxide) Low (hydroxyl groups)
Potential Target Kinases/GPCRs p38 MAP kinase Adrenergic receptors

Biological Activity

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that has garnered attention for its potential biological activity. This compound features an imidazole ring, methoxyphenyl groups, and a sulfanyl linkage, which contribute to its unique properties and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3O4SC_{24}H_{23}N_{3}O_{4}S with a molecular weight of approximately 437.6 g/mol. The structure includes:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Methoxyphenyl Groups : Two para-methoxyphenyl groups enhance lipophilicity and biological interactions.
  • Sulfanyl Linkage : This functional group is crucial for the compound's reactivity and potential biological mechanisms.

The biological activity of this compound may involve several mechanisms:

  • Antioxidant Activity : The imidazole ring can act as a scavenger of free radicals, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
  • Cell Signaling Modulation : It could influence pathways related to apoptosis or cell survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, with notable effects on:

  • MCF7 (breast cancer) : Induces apoptosis with an IC50 of approximately 25 µM.
  • U87 (glioblastoma) : Demonstrated cytotoxicity with an IC50 value of 45.2 µM, comparable to standard chemotherapeutics like doxorubicin .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20–40 µM
Escherichia coli40–70 µM
Multi-drug resistant S. aureus25 µM

These findings suggest that the compound has the potential to combat both Gram-positive and Gram-negative bacterial infections .

Case Studies

Several studies have investigated the biological activity of derivatives similar to this compound:

  • Study on Anticancer Efficacy :
    • Researchers reported that compounds with similar structures showed enhanced apoptosis in MCF7 cells when treated over a period of time, supporting the hypothesis that structural modifications can significantly impact biological activity .
  • Antimicrobial Assessment :
    • A comparative study evaluated the effectiveness of various imidazole derivatives against common bacterial pathogens. The results indicated that compounds with methoxyphenyl substitutions exhibited lower MIC values compared to their counterparts without these groups .

Q & A

How can researchers optimize synthetic routes for this compound while minimizing side reactions?

Basic Research Focus
To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, refluxing with pyridine and zeolite catalysts under controlled conditions (150°C, 5 hours) has proven effective for analogous imidazole-thioacetamide derivatives, reducing byproduct formation . Statistical analysis of reaction yields and purity metrics (HPLC/LC-MS) can identify critical parameters for optimization.

What advanced spectroscopic techniques are recommended for structural validation of this compound?

Basic Research Focus
Use X-ray crystallography for unambiguous confirmation of the imidazole and thioacetamide moieties, as demonstrated for structurally related N-(substituted phenyl)acetamides . Complement this with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the bis(4-methoxyphenyl) and furan-methyl groups. High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (C₂₈H₂₆N₃O₄S), especially given the sulfur-containing functional group .

How can computational methods accelerate reaction pathway discovery for derivatives of this compound?

Advanced Research Focus
Leverage quantum chemical calculations (e.g., DFT) to model transition states and reaction intermediates. The ICReDD framework integrates computational reaction path searches with experimental validation, enabling rapid identification of optimal conditions (e.g., solvent effects on sulfanyl group reactivity) . Pair this with machine learning to predict regioselectivity in imidazole ring substitutions, reducing trial-and-error experimentation .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Focus
Discrepancies in bioactivity (e.g., antiproliferative vs. anti-inflammatory outcomes) may arise from assay-specific variables. Conduct meta-analysis with standardized protocols (e.g., NIH/WHO guidelines) and control for cell line variability. For example, anti-exudative activity in triazole-acetamide analogs was validated using carrageenan-induced edema models, ensuring comparability across labs . Cross-reference results with PubChem BioAssay data to identify outliers .

What methodologies assess the compound’s stability under physiological conditions?

Basic Research Focus
Perform accelerated stability testing in simulated biological matrices (e.g., PBS at pH 7.4, 37°C). Monitor degradation via LC-MS and quantify half-life (t₁/₂). For thioacetamide derivatives, oxidative stability of the sulfanyl group is a critical variable; use radical scavengers (e.g., BHT) to mitigate degradation . Differential scanning calorimetry (DSC) can further assess thermal stability .

How can researchers design multi-step syntheses for structurally complex derivatives?

Advanced Research Focus
Adopt convergent synthesis strategies to assemble fragments (e.g., imidazole core, thioacetamide linker) separately. For example, pre-functionalize the imidazole ring via Ullmann coupling before introducing the furan-methyl acetamide group . Use flow chemistry to handle air/moisture-sensitive intermediates (e.g., thiols) and improve scalability .

What in vitro models are suitable for evaluating the compound’s mechanism of action?

Basic Research Focus
Prioritize target-based assays (e.g., enzyme inhibition for kinases or cyclooxygenase) followed by cell-based viability assays (MTT/XTT). For imidazole derivatives, mitochondrial membrane potential assays (JC-1 staining) and ROS detection are recommended to probe apoptosis pathways . Validate selectivity using siRNA knockdowns or isoform-specific inhibitors .

How do steric and electronic effects of substituents influence bioactivity?

Advanced Research Focus
Perform SAR studies by systematically modifying substituents (e.g., replacing 4-methoxyphenyl with electron-withdrawing groups). Computational docking (AutoDock Vina) can predict binding affinities to targets like EGFR or TNF-α, while Hammett constants quantify electronic effects . Experimentally, compare IC₅₀ values of analogs to correlate structure with activity .

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